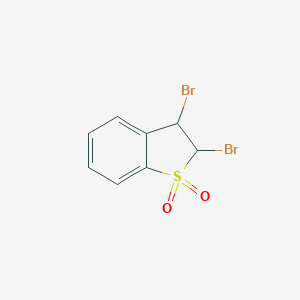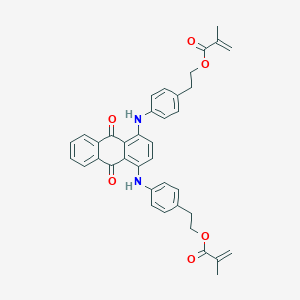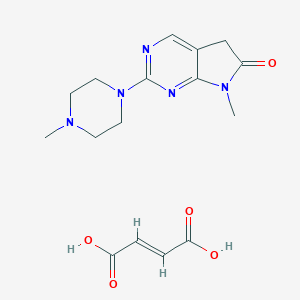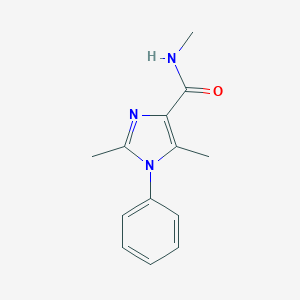
N'-(1,3-benzothiazol-2-yl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzothiazol-2-yl)oxamide, also known as BTO, is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that contains a benzothiazole ring and an oxamide group. BTO has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
Mecanismo De Acción
N'-(1,3-benzothiazol-2-yl)oxamide inhibits the activity of protein tyrosine phosphatases by binding to the active site of the enzyme. This prevents the enzyme from dephosphorylating its substrates, which can lead to altered cell signaling and regulation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, which can help prevent the spread of cancer to other parts of the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N'-(1,3-benzothiazol-2-yl)oxamide in laboratory experiments is its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells, which makes it a promising candidate for further study. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound as a potential therapeutic agent.
Direcciones Futuras
There are several future directions for the study of N'-(1,3-benzothiazol-2-yl)oxamide. One potential direction is to investigate its potential as an anticancer agent in vivo, using animal models. Another direction is to study its potential as a therapeutic agent for other diseases, such as autoimmune disorders or neurodegenerative diseases. Additionally, further studies are needed to determine the safety and toxicity of this compound, as well as its potential side effects.
Métodos De Síntesis
N'-(1,3-benzothiazol-2-yl)oxamide can be synthesized using a variety of methods, including the reaction of 2-aminobenzothiazole with oxalyl chloride in the presence of triethylamine, or the reaction of 2-aminobenzothiazole with ethyl oxalyl chloride in the presence of triethylamine. The resulting product can be purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N'-(1,3-benzothiazol-2-yl)oxamide has been studied for its potential applications in scientific research. It has been shown to inhibit the activity of protein tyrosine phosphatases, which are enzymes that play a role in cell signaling and regulation. This compound has also been shown to inhibit the growth of cancer cells and may have potential as an anticancer agent.
Propiedades
| 114354-20-0 | |
Fórmula molecular |
C9H7N3O2S |
Peso molecular |
221.24 g/mol |
Nombre IUPAC |
N'-(1,3-benzothiazol-2-yl)oxamide |
InChI |
InChI=1S/C9H7N3O2S/c10-7(13)8(14)12-9-11-5-3-1-2-4-6(5)15-9/h1-4H,(H2,10,13)(H,11,12,14) |
Clave InChI |
VQDHCBNTGMHIRX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C(=O)N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C(=O)N |
Sinónimos |
Oxamide, 2-benzothiazolyl- (6CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


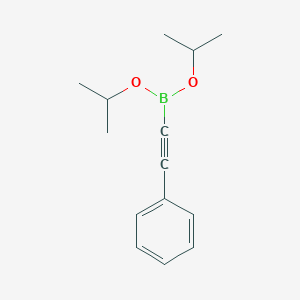
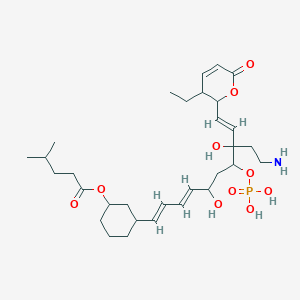


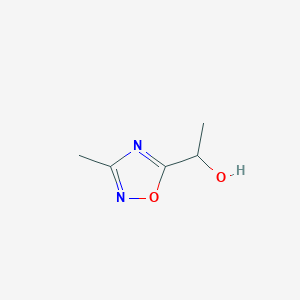
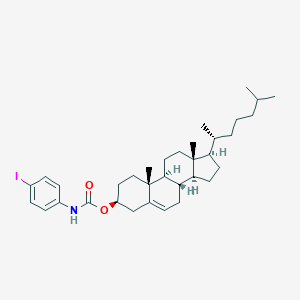
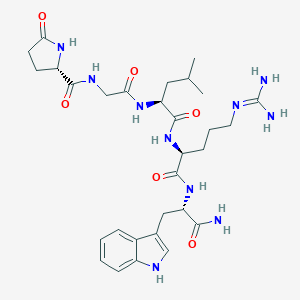
![2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enyl]-1-hydroxypiperidine](/img/structure/B55758.png)
